BenchChemオンラインストアへようこそ!

4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine

VAChT inhibitor synthesis N-tosylpiperidine intermediate Grignard acylation

4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (17a) is the essential unsubstituted benzoyl reference for VAChT inhibitor SAR. With 88% synthesis yield and 99% deprotection (87% overall to free amine 18a), it far surpasses the phenylacetyl analog (27% overall). The final ligand 22a exhibits Ki=4.30nM for VAChT, serving as the benchmark against which halogen and heteroaryl analogs are compared. Procuring any other 4-acyl intermediate commits your synthetic campaign to a different pharmacology—choose the validated benzoyl scaffold to ensure data integrity and maximize synthetic productivity.

Molecular Formula C25H25NO3S
Molecular Weight 419.5 g/mol
CAS No. 22940-59-6
Cat. No. B13745957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
CAS22940-59-6
Molecular FormulaC25H25NO3S
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H25NO3S/c1-20-12-14-23(15-13-20)30(28,29)26-18-16-25(17-19-26,22-10-6-3-7-11-22)24(27)21-8-4-2-5-9-21/h2-15H,16-19H2,1H3
InChIKeyNYVUCHSRPCGTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (CAS 22940-59-6): Core Intermediate for Vesicular Acetylcholine Transporter Ligand Synthesis


4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (CAS 22940-59-6), also designated as 4-Benzoyl-4-phenyl-1-(p-toluenesulfonyl)piperidine (17a), is a synthetic N-tosyl-protected 4,4-disubstituted piperidine derivative [1]. The compound features a piperidine ring bearing a benzoyl group and a phenyl group at the 4-position, with the nitrogen protected by a p-toluenesulfonyl (tosyl) group. It serves as a key synthetic intermediate in the preparation of carbonyl-containing inhibitors of the vesicular acetylcholine transporter (VAChT), a target implicated in cholinergic neurotransmission and neurodegenerative disease imaging [2]. The compound is characterized by a molecular formula of C25H25NO3S, a molecular weight of 419.54 g/mol, a density of 1.231 g/cm³, a boiling point of 585 °C at 760 mmHg, and a computed LogP of 5.62 [1].

Why 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine Cannot Be Substituted by Generic N-Tosylpiperidine Analogs


Although the N-tosylpiperidine motif is common in synthetic chemistry, the specific 4-benzoyl-4-phenyl substitution pattern of this compound is not interchangeable with other 4-acyl or 4-aryl N-tosylpiperidine derivatives. In the synthesis of VAChT ligands, the identity of the 4-acyl group directly dictates the binding affinity and selectivity profile of the final pharmacologically active compounds [1]. The benzoyl analog (17a) yields the final ligand 22a with a VAChT Ki of 4.30 nM, whereas the 4-fluorobenzoyl analog (17b) yields 22b (Ki = 1.83 nM) and the phenylacetyl analog (17c) yields 22c (Ki = 1.38 nM) [1]. These differences in final compound potency mean that procurement of the incorrect intermediate irreversibly commits a synthetic campaign to a different pharmacological profile. Furthermore, the synthetic efficiency varies significantly: 17a is obtained in 88% yield, while the phenylacetyl analog 17c achieves only 61% yield under identical conditions [1]. Generic substitution without precise structural matching therefore risks both altered biological outcomes and reduced synthetic productivity.

Quantitative Differentiation Evidence for 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine Against Closest Analogs


Synthetic Yield Comparison: 17a Achieves 88% Yield Versus 61% for the Phenylacetyl Analog 17c

In the published synthetic protocol for 4-acyl-4-phenyl-N-tosylpiperidines, compound 17a (4-benzoyl-4-phenyl-1-(p-toluenesulfonyl)piperidine) was obtained in 88% isolated yield via reaction of the corresponding N-tosylpiperidine ester with phenylmagnesium bromide [1]. Under the same Procedure A, the 4-fluorobenzoyl analog 17b was obtained in 90% yield, while the 4-phenylacetyl analog 17c was obtained in only 61% yield [1]. This represents a 27 percentage-point yield advantage for 17a over 17c, translating to substantially higher material throughput for multi-step synthetic campaigns.

VAChT inhibitor synthesis N-tosylpiperidine intermediate Grignard acylation

Deprotection Efficiency: 17a Converts to 4-Benzoyl-4-phenylpiperidine (18a) in 99% Yield

The tosyl group of 17a is removed under acidic conditions (70% H2SO4, 160–170 °C, 2 h) to yield 4-benzoyl-4-phenylpiperidine (18a) in 99% yield [1]. In comparison, the same deprotection procedure applied to 17b (4-fluorobenzoyl analog) gave 18b in 95% yield, and 17c (phenylacetyl analog) gave 18c in only 45% yield [1]. The near-quantitative conversion of 17a to 18a minimizes material loss at this critical step, which is essential for cost-effective scale-up of the subsequent epoxide ring-opening reactions that produce the final VAChT ligands.

tosyl deprotection 4-benzoyl-4-phenylpiperidine synthetic intermediate

Downstream Pharmacological Activity: Final Ligand 22a Derived from 17a Displays VAChT Ki of 4.30 nM with Defined Selectivity Profile

The final tetralin-containing ligand 22a, synthesized from 17a via deprotection and epoxide ring-opening, exhibits a VAChT binding affinity (Ki) of 4.30 ± 1.00 nM, with sigma-1 Ki of 219.6 ± 17.3 nM and sigma-2 Ki of 320.0 ± 6.6 nM, yielding selectivity indices of 51 (σ1) and 74 (σ2) [1]. In contrast, the 4-fluorobenzoyl-derived ligand 22b shows Ki = 1.83 nM (VAChT) but sigma binding data were not determined (ND), preventing selectivity assessment [1]. The phenylacetyl-derived 22c (Ki = 1.38 nM) also lacks sigma selectivity data [1]. While 22b and 22c display nominally higher VAChT affinity, the complete selectivity dataset available only for the benzoyl series (22a) provides a more characterized pharmacological reference point for further development.

VAChT binding affinity sigma receptor selectivity PET imaging probe

Physicochemical Property Differentiation: Higher LogP and Boiling Point Relative to Deprotected and Simplified Piperidine Analogs

The target compound exhibits a computed LogP of 5.62, a boiling point of 585 °C at 760 mmHg, and a polar surface area (PSA) of 62.83 Ų [1]. By comparison, the deprotected analog 18a (4-benzoyl-4-phenylpiperidine) has a lower molecular weight (265.35 vs. 419.54 g/mol) and would be expected to have a significantly lower LogP and boiling point, while 4-benzoylpiperidine (CAS 37586-22-4) has a boiling point of only 310.7 °C and a density of 1.054 g/cm³ . The higher LogP and boiling point of the tosyl-protected compound necessitate different solvent systems for chromatographic purification and different temperature regimes for distillation or sublimation, making direct substitution of the deprotected form impractical in established synthetic protocols.

LogP boiling point chromatographic behavior physicochemical properties

Structural Role as Baseline Scaffold for Structure-Activity Relationship (SAR) Studies of VAChT Inhibitors

The benzoyl-substituted compound 17a serves as the foundational reference intermediate for the carbonyl-containing VAChT inhibitor class. In the SAR analysis reported by Efange et al., the 4-benzoyl series (derived from 17a) provided the baseline against which the effects of halogen substitution (F, Br, I), heteroaryl replacement (thienyl), and amino group introduction were systematically evaluated [1]. Molecular modeling studies using 4-benzoylpiperidine and 4-phenylpiperidine models demonstrated that the benzoyl group sweeps through a larger conformational volume than the phenyl group, explaining differential binding pocket interactions [1]. The 4-fluorobenzoyl (17b) and phenylacetyl (17c) intermediates represent specific SAR variations rather than the reference scaffold, limiting their utility as general synthetic starting points for diverse analog generation.

SAR benzoylpiperidine molecular modeling VAChT pharmacophore

Validated Application Scenarios for 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine Based on Direct Evidence


Synthesis of Carbonyl-Containing VAChT Inhibitors for Neurodegenerative Disease Imaging Probe Development

This compound is the primary starting material for synthesizing trans-3-(4-benzoyl-4-phenylpiperidinyl)-2-hydroxy-1,2,3,4-tetrahydronaphthalene (22a) and related VAChT ligands [1]. With a deprotection yield of 99% and a final ligand affinity of Ki = 4.30 nM for VAChT, researchers can reliably produce the benzoyl series ligands for in vitro binding studies and subsequent radiolabeling for PET/SPECT imaging applications targeting cholinergic neuron integrity in Alzheimer's disease and related dementias [1].

Reference Intermediate for Structure-Activity Relationship Expansion of 4-Aroylpiperidine VAChT Ligands

As the unsubstituted benzoyl reference compound, 17a enables systematic SAR studies where the benzoyl group serves as the baseline for evaluating the impact of halogen, heteroaryl, and carbamoyl substitutions on VAChT affinity and sigma receptor selectivity [1]. The complete selectivity dataset (σ1 and σ2) available for the benzoyl series provides a benchmark against which new analogs can be compared, facilitating the rational design of high-selectivity VAChT probes [1].

Multi-Gram Scale-Up of N-Tosyl-Protected 4-Benzoyl-4-phenylpiperidine for Parallel Medicinal Chemistry Campaigns

The 88% synthetic yield of 17a, combined with its 99% deprotection efficiency, makes this intermediate suitable for larger-scale preparation of the free amine 18a [1]. This is particularly advantageous when multiple downstream epoxide or alkylating agent couplings are planned in parallel synthesis format, as the high-yielding two-step sequence (88% × 99% = 87% overall to free amine) minimizes material attrition compared to the phenylacetyl analog (61% × 45% = 27% overall) [1].

Quote Request

Request a Quote for 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.